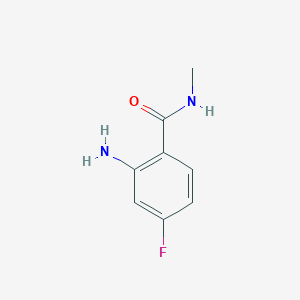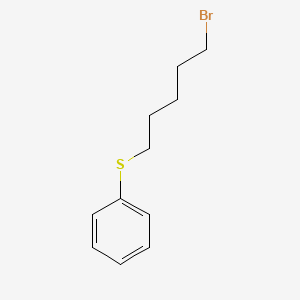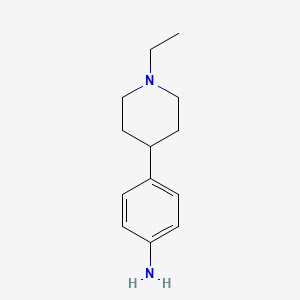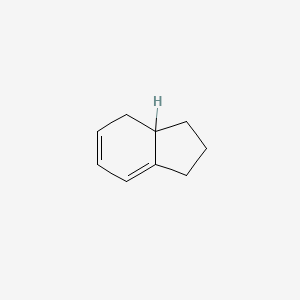
6CH7VVC67L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4’-methoxyflavone is a synthetic flavonoid derivative characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 4’ position of the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-4’-methoxyflavone typically involves the iodination of 4’-methoxyflavone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of 6-iodo-4’-methoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-4’-methoxyflavone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of 6-iodo-4’-methoxyflavone-4-one.
Reduction: Formation of 4’-methoxyflavone.
Substitution: Formation of 6-substituted-4’-methoxyflavone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-iodo-4’-methoxyflavone involves its interaction with cellular pathways and molecular targets. It has been shown to induce apoptosis in cancer cells through the activation of the PERK/EIF2a/ATF4/CHOP pathway . This pathway is involved in the regulation of cellular stress responses and apoptosis.
Comparison with Similar Compounds
4’-Methoxyflavone: Lacks the iodine atom, making it less reactive in certain chemical reactions.
6-Methoxyflavone: Has a methoxy group at the 6th position instead of iodine, resulting in different biological activities.
3’,4’-Dimethoxyflavone: Contains two methoxy groups, leading to distinct chemical and biological properties.
Uniqueness: 6-Iodo-4’-methoxyflavone is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. The iodine atom also allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1033-44-9 |
|---|---|
Molecular Formula |
C16H11IO3 |
Molecular Weight |
378.16 g/mol |
IUPAC Name |
6-iodo-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11IO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 |
InChI Key |
BYDBCAPACOXVEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8666040.png)
![2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine](/img/structure/B8666055.png)



![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)

![6-amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8666083.png)

![6,7,8,9-Tetrahydro-5H-6,9-methanocyclohepta[b]pyridine-7,8-diol](/img/structure/B8666089.png)


